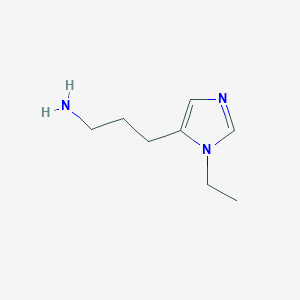
3-(3-(Methoxymethyl)phenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Methoxymethyl)phenoxy)piperidine is a chemical compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)phenol with piperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(3-(Methoxymethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxy group can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid .
科学的研究の応用
3-(3-(Methoxymethyl)phenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine ring and phenoxy group may play a role in binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
3-(3-(Methoxymethyl)phenoxy)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(3-(Methoxymethyl)phenoxy)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-(Methoxymethyl)phenoxy)piperidine is unique due to the presence of both the methoxymethyl group and the piperidine ring, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
3-[3-(methoxymethyl)phenoxy]piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-10-11-4-2-5-12(8-11)16-13-6-3-7-14-9-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |
InChIキー |
PPDVTEFBVDFZRU-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC=C1)OC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


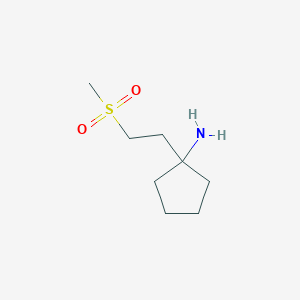
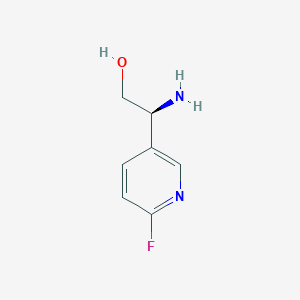

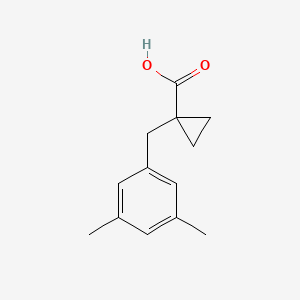




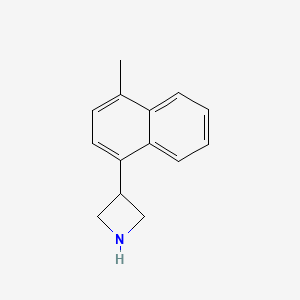
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

